2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole family of heterocyclic compounds. These compounds are characterized by a five-membered ring containing one oxygen and two nitrogen atoms. 1,3,4-oxadiazoles are recognized for their thermal stability, oxidation resistance, and notable blue fluorescence emission. [] This specific derivative, featuring a chloromethyl group at the 2-position and a 2-methylphenyl group at the 5-position, has garnered interest as a potential building block for more complex molecules with potential applications in various fields.
The synthesis of 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can be achieved through several methods, with one common approach involving the reaction of o-toluic hydrazide with chloroacetic acid. This method typically requires the following parameters:
The reaction proceeds via the formation of an intermediate that subsequently cyclizes to form the oxadiazole ring structure. The chloromethyl group is introduced during this cyclization step, leading to the final product .
The molecular structure of 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole features a five-membered oxadiazole ring with a chloromethyl group at position 2 and a methylphenyl group at position 5. The compound can be represented using various structural formulas:
The presence of chlorine and methyl groups influences the electronic properties and reactivity of the molecule, making it a subject of interest in various chemical applications .
2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can participate in several chemical reactions due to its functional groups:
These reactions are significant for developing derivatives that may exhibit enhanced biological or chemical properties .
2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has potential applications in various fields:
Research continues into optimizing its applications across these domains by modifying its structure for improved efficacy .
The 1,3,4-oxadiazole scaffold emerged as a significant pharmacophore in medicinal chemistry following its initial synthesis in the late 19th century. Early synthetic routes relied on reactions of hydrazides with phosgene or thermal cyclization of 1-acylsemicarbazides, but methodological limitations restricted widespread application [2] [10]. A transformative surge occurred in the 1950s–1960s with improved cyclodehydration techniques using agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), enabling efficient access to diverse derivatives [3] [5]. This period marked the first systematic explorations of biological activities, revealing antimicrobial and anti-inflammatory potential.
The 21st century witnessed the clinical validation of 1,3,4-oxadiazole-based drugs. Notable examples include:
Table 1: Milestones in 1,3,4-Oxadiazole Drug Development
Time Period | Key Advances | Representative Agents |
---|---|---|
1950s–1960s | Development of POCl₃-mediated cyclodehydration; Initial antimicrobial screening | Furamizole (antibiotic) |
1970s–1990s | Expansion to analgesics/anti-inflammatories; Improved synthetic yields | Nesapidil (antihypertensive) |
2000s–Present | FDA-approved drugs; Targeted cancer therapies | Raltegravir, Zibotentan |
The compound 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole (C₁₁H₁₁ClN₂O, MW 222.68 g/mol) exemplifies strategic substitution enhancing reactivity and target engagement. Key structural features include:
Table 2: Key Physicochemical and Structural Data
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₁ClN₂O | Confirmed via mass spectrometry [1] |
SMILES | CC1=CC=CC=C1CC2=NN=C(O2)CCl | Specifies atomic connectivity [1] |
Predicted CCS (Ų) [M+H]+ | 146.6 | Indicates gas-phase ion mobility [1] |
Key Synthetic Route | POCl₃-mediated cyclodehydration of hydrazide & chloroacetic acid | 70% yield, 6h reflux [9] |
Synthesis typically employs cyclodehydration under acidic conditions:
1,3,4-Oxadiazoles serve as versatile bioisosteres for carbonyl-containing functionalities, markedly improving drug-like properties:
Table 3: Bioisosteric Applications in Antimicrobial Agents
Bioisostere Replaced | Oxadiazole Derivative | Biological Advantage | Reference Example |
---|---|---|---|
Carboxylic acid | Nalidixic acid-oxadiazole hybrids | 2–3× ↑ activity vs. Gram-negative bacteria | [10] |
Amide linker | Norfloxacin-oxadiazole conjugates | MIC = 0.25 µg/mL vs MRSA (vs. 1 µg/mL for Vancomycin) | [10] |
Phenol | Benzimidazole-oxadiazoles | 24× ↑ β-glucuronidase inhibition | [2] |
Structure-Activity Relationship (SAR) studies highlight critical substituent effects:
These principles underpin the design of 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole, where the chloromethyl handle permits modular synthesis of next-generation bioisosteres targeting evolving drug resistance [1] [9] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3